molecular formula C9H11NO2 B155625 2-(3-Methylphenoxy)acetamide CAS No. 10017-53-5

2-(3-Methylphenoxy)acetamide

Cat. No. B155625
CAS RN: 10017-53-5
M. Wt: 165.19 g/mol
InChI Key: GOVBTAZVUFGTFB-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)acetamide is a chemical compound with the CAS Number: 10017-53-5 . It has a molecular weight of 165.19 and its IUPAC name is 2-(3-methylphenoxy)acetamide .


Molecular Structure Analysis

The InChI code for 2-(3-Methylphenoxy)acetamide is 1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) . This indicates that the compound has 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-(3-Methylphenoxy)acetamide is a powder with a melting point of 112-117 degrees Celsius .

Scientific Research Applications

Osteoclastogenesis Inhibition

2-(3-Methylphenoxy)acetamide: has been studied for its effects on osteoclastogenesis, the process by which osteoclasts, the cells responsible for bone resorption, are formed. Research indicates that derivatives of this compound can inhibit RANKL-induced osteoclastogenesis, potentially reducing bone resorption activities .

Pharmaceutical Research

The compound is referenced in various technical documents and peer-reviewed papers within pharmaceutical research contexts. It’s likely used as a precursor or an intermediate in the synthesis of more complex compounds with potential pharmacological activities .

Antioxidant Activity

Although not directly related to 2-(3-Methylphenoxy)acetamide , similar compounds have been investigated for their antioxidant properties. This suggests a potential area of research where the compound could be modified to enhance its antioxidant activity, comparing its efficacy with reference drugs .

Safety and Hazards

The safety information for 2-(3-Methylphenoxy)acetamide indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBTAZVUFGTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352595
Record name 2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)acetamide

CAS RN

10017-53-5
Record name 2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenoxy)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does NAPMA interact with cells to exert its bone-protective effects?

A1: The research indicates that NAPMA targets osteoclasts, the cells responsible for breaking down bone tissue []. Specifically, NAPMA inhibits the differentiation of precursor cells into mature, active osteoclasts. This effect was observed in vitro using bone marrow-derived macrophages cultured with RANKL, a crucial signaling molecule for osteoclast formation []. NAPMA's inhibitory action was dose-dependent, meaning higher concentrations led to a stronger reduction in mature osteoclast formation [].

Q2: What evidence suggests that NAPMA directly impacts osteoclast activity?

A2: The study demonstrated that NAPMA directly influences osteoclast activity through multiple lines of evidence []:

  • Reduced bone resorption: NAPMA treatment effectively decreased the formation of pits on bone-like surfaces, a direct measure of osteoclast-mediated bone resorption [].
  • Inhibition of actin ring formation: NAPMA disrupted the formation of actin rings, crucial structures that osteoclasts use to attach to bone surfaces and facilitate resorption [].
  • Downregulation of key markers: NAPMA treatment led to decreased expression of genes and proteins essential for osteoclast function, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 []. These findings suggest NAPMA interferes with the molecular mechanisms driving osteoclast activity.

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